1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol
Description
1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 1396679-08-5) is a piperazine-derived compound characterized by a cyclopropylethanol backbone and a 3-methylbenzyl sulfonyl group attached to the piperazine ring. Its molecular formula is C₁₇H₂₄N₂O₃S, with a molecular weight of 336.45 g/mol (estimated). The compound’s structure combines a rigid cyclopropyl moiety with a sulfonylated piperazine, which may enhance metabolic stability and receptor-binding specificity compared to simpler analogs .
Properties
IUPAC Name |
1-cyclopropyl-2-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-3-2-4-15(11-14)13-23(21,22)19-9-7-18(8-10-19)12-17(20)16-5-6-16/h2-4,11,16-17,20H,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXJLSMGNICEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol is , with a molecular weight of approximately 354.5 g/mol. The compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl functional group, which contribute to its biological activity.
Pharmacological Insights
Central Nervous System Effects
Piperazine derivatives are known for their effects on the central nervous system (CNS). Compounds like this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This could position the compound as a candidate for research into treatments for mood disorders or anxiety .
Potential in Cancer Therapy
Recent studies have explored the use of piperazine-based compounds in cancer treatment. The ability of these compounds to interact with various cellular pathways suggests they might inhibit tumor growth or enhance the efficacy of existing chemotherapeutics. Although specific data on this compound is sparse, its structural analogs have shown promise in preclinical models .
Case Study 1: Antimuscarinic Agents
In a study focused on synthesizing new antimuscarinic agents, several piperazine derivatives were evaluated for their selectivity towards muscarinic receptors. One notable derivative exhibited over 178-fold selectivity for M3 receptors compared to M1 and M2, indicating the potential of structurally similar compounds like this compound in therapeutic applications targeting bladder control .
Case Study 2: Antimicrobial Research
A series of piperazine derivatives were tested against various pathogens, demonstrating significant antibacterial activity. These findings suggest that compounds with similar structures to this compound could be developed into effective antimicrobial agents through further optimization .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of piperazine sulfonates with diverse biological applications. Key structural analogs include:
Physicochemical Properties
- Solubility : The 3-methylbenzyl sulfonyl group in the target compound balances lipophilicity (logP ~2.5–3.0) and aqueous solubility, contrasting with the more lipophilic 4-isopropylbenzyl analog (logP ~3.5) .
- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism compared to thiophene- or fluorophenyl-containing analogs, which are prone to cytochrome P450-mediated degradation .
Challenges and Limitations
Biological Activity
1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant antimicrobial activity. For instance, a study highlighted that derivatives with similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl moiety is often linked to enhanced antibacterial properties.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE). A study on related compounds demonstrated strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases . The inhibition of urease has also been noted, indicating a broad spectrum of enzyme interactions.
Anticancer Activity
Preliminary studies have indicated that similar piperazine derivatives possess anticancer properties. For example, compounds with piperazine linkages were tested against human breast cancer cells, showing IC50 values comparable to established chemotherapeutics like Olaparib . This suggests that this compound may also exhibit anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl and piperazine groups are known to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Binding Affinity : The binding interactions with bovine serum albumin (BSA) suggest effective pharmacokinetics, enhancing the compound's bioavailability .
- Antioxidant Properties : Similar compounds have been reported to possess antioxidant activities, which could contribute to their overall efficacy in biological systems .
Study 1: Antimicrobial Efficacy
In a comparative study, various piperazine derivatives were evaluated for their antimicrobial efficacy. The compounds demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency.
| Compound | Activity Against S. typhi | Activity Against B. subtilis |
|---|---|---|
| A | Moderate | Strong |
| B | Weak | Moderate |
| C | Strong | Moderate |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of structurally similar compounds. The results showed that certain derivatives exhibited significant inhibition of AChE and urease, reinforcing the potential therapeutic applications of these compounds.
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| D | 46.42 | 25.30 |
| E | 157.31 | 15.00 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
